molecular formula C4H10N2O2 B554895 N-(2-Aminoethyl)glycine CAS No. 24123-14-6

N-(2-Aminoethyl)glycine

Cat. No.: B554895
CAS No.: 24123-14-6
M. Wt: 118.13 g/mol
InChI Key: PIINGYXNCHTJTF-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)glycine is a synthetic compound that has garnered significant interest due to its unique structure and potential applications. It is an amino acid derivative where the amino group is attached to the second carbon of the ethyl chain, making it distinct from other glycine derivatives. This compound is particularly notable for its role in the formation of peptide nucleic acids, which are synthetic analogs of DNA.

Mechanism of Action

Target of Action

N-(2-Aminoethyl)glycine, also known as peptide nucleic acid (PNA), is a synthetic nucleic acid analog . Its primary targets are DNA and RNA molecules . It binds to these targets via Watson-Crick hydrogen bonding interactions . The unique physicochemical characteristics of this compound, such as increased resistance to enzymatic degradation and low intrinsic electrostatic repulsion against complementary target oligonucleotides, make it an effective antisense oligonucleotide .

Mode of Action

This compound interacts with its targets by forming stable complexes . It recognizes duplex homopurine sequences of DNA to which it binds by strand invasion, forming a stable this compound-DNA–this compound triplex with a looped-out DNA strand . This interaction results in the inhibition of both transcription and translation of genes to which it has been targeted .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in gene expression . By binding to DNA and RNA, this compound can alter gene expression at the RNA level . This can have downstream effects on protein synthesis and cellular function .

Pharmacokinetics

This compound is chemically stable and resistant to enzymatic degradation . Its delivery, involving passage through the cell membrane, is a general problem . To overcome these limitations, researchers have modified this compound either by the addition of diverse functional groups at various loci on its backbone, or by synthesizing chimeras with other moieties associated with various delivery agents that aids their entry into the cell .

Result of Action

The result of this compound’s action is the alteration of gene expression . By inhibiting both transcription and translation of targeted genes, this compound can modulate protein production and, consequently, cellular function .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, cyanobacteria produce this compound . The production of these nonprotein amino acids is highly conserved through the evolution of cyanobacteria and suggests that the nitrogen-rich metabolites may have had both an important role in ancient and modern cyanobacterial metabolism .

Biochemical Analysis

Biochemical Properties

N-(2-Aminoethyl)glycine interacts with a variety of enzymes, proteins, and other biomolecules . For instance, it has been used in the development of fluorescence biosensors for the rapid detection of Escherichia coli . The interaction between this compound and the target DNA products is measured by fluorescence visualization .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by interacting with various cellular components

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules . It’s involved in enzyme inhibition or activation and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited and warrants further study.

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and it may also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins

Subcellular Localization

It’s possible that specific targeting signals or post-translational modifications direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)glycine typically involves the reaction of glycine with ethylenediamine under controlled conditions. One common method includes the protection of the amino group of glycine, followed by the reaction with ethylenediamine and subsequent deprotection. The reaction conditions often involve the use of solvents like methanol and water, with the reaction being carried out at temperatures around 0°C to 100°C .

Industrial Production Methods: Industrial production of this compound involves scalable and cost-effective routes. One such method includes the direct coupling of nucleobase thymine with the backbone ethyl N-(tert-butoxycarbonyl)aminoethyl-N-chloroacetylglycinate, which is prepared from the reaction of ethyl N-(tert-butoxycarbonyl)aminoethylglycinate with chloroacetyl chloride . This method yields the product with high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(2-Aminoethyl)glycine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted glycine derivatives, oxo compounds, and reduced amine derivatives.

Scientific Research Applications

N-(2-Aminoethyl)glycine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its ability to form stable complexes with nucleic acids, making it superior for applications in genetic research and therapy. Its neutral backbone and high affinity for DNA and RNA set it apart from other similar compounds.

Properties

IUPAC Name

2-(2-aminoethylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2/c5-1-2-6-3-4(7)8/h6H,1-3,5H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIINGYXNCHTJTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50178844
Record name N-(2-Aminoethyl)glycine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24123-14-6
Record name N-(2-Aminoethyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24123-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Aminoethyl)glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024123146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Aminoethyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50178844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glycine, N-(2-aminoethyl)
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.805
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Synthesis routes and methods

Procedure details

2-((2-Aminoethyl)glycine (4-3) was synthesized following the method reported by Gilon. 2-((2-(Acridin-9-ylamino)ethyl)glycine was synthesized as follows. A mixture of phenoxyacridine (1.35 g, 0.005 mol) and 4-3 (0.65 g, 0.0055 mol) in 20 mL of dry MeOH was refluxed for 36 h. The yellow solid that precipitated during the reaction was collected by filtration, and washed with ethanol and ether, then dried in a vacuum, affording 2.2 g of the product as a yellow solid (Yield: 75%). The structural identity of this compound was confirmed by ESI-MS rather than by NMR spectroscopy due to limited solubility of the compound in common NMR solvents. ESI-MS, +ve mode, m/z [(M+H]+=296.
Name
phenoxyacridine
Quantity
1.35 g
Type
reactant
Reaction Step One
Name
Quantity
0.65 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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